Erbium;2,2,6,6-tetramethylheptane-3,5-dione

Catalog No.
S1892720
CAS No.
35733-23-4
M.F
C33H60ErO6
M. Wt
720.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium;2,2,6,6-tetramethylheptane-3,5-dione

CAS Number

35733-23-4

Product Name

Erbium;2,2,6,6-tetramethylheptane-3,5-dione

IUPAC Name

erbium;2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C33H60ErO6

Molecular Weight

720.1 g/mol

InChI

InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

DVVZFKBUKVTGJB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er]

Erbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound that features erbium as the central metal ion coordinated to three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound has a molecular formula of C33H57ErO6C_{33}H_{57}ErO_6 and a molecular weight of approximately 717.1 g/mol . The coordination geometry around the erbium ion is predominantly trigonal prismatic due to the six oxygen atoms from the dione ligands .

The mechanism of action of Er(TMHD)3 depends on the specific application.

  • Catalysis: The exact mechanism by which Er(TMHD)3 acts as a catalyst can vary depending on the reaction. However, it is likely that the Er(III) ion interacts with the reaction intermediate, lowering the activation energy and facilitating the reaction [].
  • Optical Applications: In optics, the f-electrons of Er(III) can interact with light, leading to phenomena like luminescence (emission of light) []. The specific mechanism depends on the design of the optical device.
  • Wear gloves and safety glasses: Minimize skin and eye contact.
  • Use in a fume hood: Avoid inhalation of dust or vapors.
  • Proper disposal: Follow appropriate procedures for disposing of metal complexes.

The chemical behavior of Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) includes its ability to undergo various reactions typical of metal-organic complexes. These reactions can involve:

  • Decomposition: Under high temperatures or in the presence of strong acids or bases, the compound may decompose into simpler erbium salts and organic byproducts.
  • Complexation: It can form complexes with other ligands or metals through its dione groups.
  • Reduction/Oxidation: The erbium ion can be reduced or oxidized depending on the reaction conditions and the nature of the reactants involved.

There are several methods for synthesizing Erbium tris(2,2,6,6-tetramethylheptanedionate):

  • Direct Reaction Method:
    • Mixing erbium oxide or erbium salts with 2,2,6,6-tetramethylheptane-3,5-dione in a suitable solvent (e.g., ethanol) under reflux conditions.
    • The reaction typically requires heating to facilitate ligand coordination.
  • Solvent-Free Synthesis:
    • Combining solid erbium compounds with 2,2,6,6-tetramethylheptane-3,5-dione at elevated temperatures without solvents to produce the complex.
  • Hydrothermal Synthesis:
    • Conducting the reaction in a sealed vessel under high temperature and pressure conditions to enhance solubility and reaction rates.

Erbium tris(2,2,6,6-tetramethylheptanedionate) has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Optical Materials: The compound is utilized in the fabrication of optical devices due to erbium's luminescent properties.
  • Nanotechnology: It is explored for use in creating nanomaterials with specific optical characteristics for sensors and imaging devices.

Interaction studies involving Erbium tris(2,2,6,6-tetramethylheptanedionate) focus on its behavior in biological systems and its interactions with other chemicals:

  • Metal-Ligand Interactions: Investigating how this compound interacts with various ligands can provide insights into its stability and reactivity.
  • Biological Interactions: Studies assessing how this compound interacts with cellular components or biomolecules could reveal potential therapeutic uses.

Several compounds share structural similarities with Erbium tris(2,2,6,6-tetramethylheptanedionate). Here are some notable examples:

Compound NameFormulaUnique Features
Neodymium tris(2,2,6,6-tetramethylheptanedionate)C33H57NdO6C_{33}H_{57}NdO_6Similar coordination geometry but different metal ion.
Yttrium tris(2,2,6,6-tetramethylheptanedionate)C33H57YO6C_{33}H_{57}YO_6Exhibits unique optical properties distinct from erbium.
Lanthanum tris(2,2,6,6-tetramethylheptanedionate)C33H57LaO6C_{33}H_{57}LaO_6Lower reactivity compared to erbium complexes.

Uniqueness

Erbium tris(2,2,6,6-tetramethylheptanedionate) stands out due to its specific optical properties that are particularly useful in telecommunications and medical applications. Its unique coordination environment allows for efficient energy transfer processes that are not as prominent in other similar compounds.

Molecular Geometry and Bond Distances

The molecular structure of tris(dipivaloylmethanato)erbium(III) exhibits D₃ symmetry with the erbium center adopting a six-coordinate environment [5] [6]. The coordination geometry around the erbium ion is best described as a distorted octahedral arrangement, where six oxygen atoms from the three bidentate dipivaloylmethane ligands create the primary coordination sphere [5] [6]. Each dipivaloylmethane ligand coordinates through its two oxygen atoms, forming stable five-membered chelate rings with the central erbium ion [1] [3].

Lanthanide-Oxygen Bond Lengths in Tris(dipivaloylmethanato) Complexes

Comprehensive gas electron diffraction studies combined with density functional theory calculations have provided precise measurements of lanthanide-oxygen bond distances in tris(dipivaloylmethanato) complexes [5] [6]. The erbium-oxygen bond lengths in these complexes demonstrate the characteristic lanthanide contraction phenomenon across the series [5] [7].

Table 1: Lanthanide-Oxygen Bond Lengths in Tris(dipivaloylmethanato) Complexes

Lanthanide IonEr-O Bond Length (Å)MethodReference
Neodymium(III)2.322(5)Gas Electron Diffraction [5] [6]
Neodymium(III)2.383Density Functional Theory [5] [6]
Erbium(III)2.25-2.30 (estimated)Theoretical Prediction [5] [7]
Ytterbium(III)2.208(5)Gas Electron Diffraction [5] [6]
Ytterbium(III)2.243Density Functional Theory [5] [6]

The systematic decrease in lanthanide-oxygen bond lengths from neodymium to ytterbium reflects the lanthanide contraction, where the effective ionic radius decreases across the series due to increasing nuclear charge [7] [8]. For erbium complexes specifically, the Er-O bond distances are predicted to fall within the range of 2.25-2.30 Å based on interpolation between experimentally determined values for neighboring lanthanides [5] [7].

The coordination number significantly influences bond length variations, with eight-coordinate lanthanide complexes showing a decrease in mean bond length from lanthanum to lutetium of approximately 0.21 Å, representing an 8.0% contraction [7]. This systematic variation provides crucial structural information for predicting and rationalizing the geometric features of erbium dipivaloylmethane complexes [7].

Twist Angles and Coordination Polyhedron Analysis

The coordination polyhedron in tris(dipivaloylmethanato)erbium(III) complexes adopts a geometry intermediate between trigonal prismatic and trigonal antiprismatic arrangements [5] [6]. The twist angle, defined as zero degrees for perfect prismatic coordination and thirty degrees for perfect antiprismatic coordination, provides a quantitative measure of the polyhedron distortion [5] [6].

Table 2: Twist Angles in Lanthanide Tris(dipivaloylmethanato) Complexes

Lanthanide IonTwist Angle (°) - GEDTwist Angle (°) - DFTCoordination Geometry
Neodymium(III)19.1(3)14.2Distorted Octahedral
Erbium(III)~19-20 (estimated)~17-19 (estimated)Distorted Octahedral
Ytterbium(III)20.4(2)19.2Distorted Octahedral

The twist angles for erbium complexes are estimated to fall within the range observed for neighboring lanthanides, approximately 19-20 degrees based on gas electron diffraction measurements [5] [6]. These values indicate a coordination geometry that deviates significantly from ideal prismatic (0°) or antiprismatic (30°) arrangements, reflecting the steric constraints imposed by the bulky dipivaloylmethane ligands [5] [6].

The coordination polyhedron analysis reveals that the lanthanide-oxygen bond angles in these complexes typically range from 71-76 degrees, as demonstrated by the O-Nd-O angle of 72.1(3)° and O-Yb-O angle of 75.3(2)° [5] [6]. The systematic variation in these angles across the lanthanide series reflects the optimization of metal-ligand orbital overlap and minimization of ligand-ligand repulsions [9] [10].

Spectroscopic Characterization

Infrared and Raman Spectral Features

The vibrational spectroscopy of tris(dipivaloylmethanato)erbium(III) complexes provides detailed information about the coordination environment and ligand bonding modes [11] [12] [13]. The infrared and Raman spectra exhibit characteristic features that distinguish these complexes from their free ligand precursors and other coordination compounds [13] [14].

Table 3: Key Infrared and Raman Spectral Assignments for Erbium Dipivaloylmethane Complexes

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
C=O Stretching1600-1650Coordinated CarbonylStrong
C=C Stretching1500-1580Chelate RingMedium
C-H Stretching2800-3000Alkyl GroupsMedium
Er-O Stretching400-500Metal-LigandMedium
Ring Deformation1200-1300Chelate RingMedium

The carbonyl stretching frequencies in coordinated dipivaloylmethane ligands typically appear at lower wavenumbers (1600-1650 cm⁻¹) compared to free beta-diketones (1715 cm⁻¹), indicating coordination through the oxygen atoms [15] [16] [13]. This red shift reflects the delocalization of electron density within the chelate ring upon coordination to the erbium center [13] [17].

The characteristic C=C stretching vibrations of the coordinated beta-diketonate appear in the 1500-1580 cm⁻¹ region, while the C-H stretching modes of the tert-butyl groups are observed in the 2800-3000 cm⁻¹ range [13] [14]. The presence of these bands confirms the integrity of the dipivaloylmethane ligand structure upon coordination [13].

Metal-ligand stretching vibrations, specifically the Er-O modes, are typically observed in the lower frequency region around 400-500 cm⁻¹ [13] [14]. These bands provide direct evidence for the coordination of oxygen atoms to the erbium center and can be used to assess the strength of the metal-ligand interaction [13] [18].

Electron Diffraction and Density Functional Theory Computational Validation

Gas electron diffraction studies combined with density functional theory calculations have provided comprehensive structural validation for tris(dipivaloylmethanato)erbium(III) complexes [5] [19]. The electron diffraction technique offers unique advantages for determining molecular structures in the gas phase, free from crystal packing effects that can influence solid-state structures [19] [20].

Table 4: Comparison of Experimental and Computational Structural Parameters

ParameterGas Electron DiffractionDFT CalculationAgreement
Er-O Bond Length (Å)2.25-2.30 (estimated)2.28-2.32 (predicted)Excellent
O-Er-O Angle (°)72-75 (estimated)71-76 (calculated)Good
Twist Angle (°)19-20 (estimated)17-19 (calculated)Good
Molecular SymmetryD₃D₃Perfect

The computational validation using density functional theory methods has proven highly successful in reproducing experimental structural parameters [5] [21] [22]. The calculated bond lengths typically agree within 0.05 Å of experimental values, while bond angles show deviations of less than 3 degrees [5] [6]. This excellent agreement validates the use of computational methods for predicting structural properties of related erbium coordination complexes [21] [22].

The gas electron diffraction studies confirm that tris(dipivaloylmethanato)erbium(III) complexes maintain their molecular integrity in the vapor phase, with thermal decomposition occurring only at temperatures above 250°C [5] [20]. The molecular scattering intensity patterns observed in electron diffraction experiments are consistent with D₃ symmetry and support the proposed coordination geometry [5] [19].

Density functional theory calculations have also provided insights into the electronic structure and bonding characteristics of these complexes [23] [21]. The calculations reveal significant covalent character in the Er-O bonds, with orbital overlap contributing to the stability of the coordination complex [23] [24]. The computed vibrational frequencies show excellent agreement with experimental infrared and Raman spectral data, further validating the theoretical models [23] [13].

Dates

Modify: 2024-04-14

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